molecular formula C23H19NO3S B2595250 1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-65-5

1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2595250
CAS No.: 1705837-65-5
M. Wt: 389.47
InChI Key: VYHUEEVPASOOSF-UHFFFAOYSA-N
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Description

1’-(4-(Thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, incorporating both isobenzofuran and piperidin moieties The presence of a thiophene ring attached to the benzoyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction can be employed to couple a thiophene derivative with a benzoyl chloride derivative under mild conditions using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1’-(4-(Thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used to introduce new functional groups on the thiophene ring.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The thiophene ring and benzoyl moiety can interact with enzymes or receptors, modulating their activity. The spiro structure may also play a role in its binding affinity and specificity . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-(Thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications.

Properties

IUPAC Name

1'-(4-thiophen-2-ylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-21(17-9-7-16(8-10-17)20-6-3-15-28-20)24-13-11-23(12-14-24)19-5-2-1-4-18(19)22(26)27-23/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUEEVPASOOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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